molecular formula C24H30N2O3 B13424127 Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate

Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate

Cat. No.: B13424127
M. Wt: 394.5 g/mol
InChI Key: JZYKMEHNOPRKIV-UHFFFAOYSA-N
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Description

Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate is a complex organic compound with the molecular formula C24H30N2O3 and a molecular weight of 394.507 g/mol . This compound is known for its intricate structure, which includes a piperidine ring, a phenyl group, and an ester functional group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-piperidone with phenylmethyl bromide to form 1-(phenylmethyl)-4-piperidone. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate
  • N-Phenyl-4-piperidinamine
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research fields .

Properties

Molecular Formula

C24H30N2O3

Molecular Weight

394.5 g/mol

IUPAC Name

methyl 1-benzyl-4-(N-butanoylanilino)piperidine-4-carboxylate

InChI

InChI=1S/C24H30N2O3/c1-3-10-22(27)26(21-13-8-5-9-14-21)24(23(28)29-2)15-17-25(18-16-24)19-20-11-6-4-7-12-20/h4-9,11-14H,3,10,15-19H2,1-2H3

InChI Key

JZYKMEHNOPRKIV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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